molecular formula C24H23N3OS3 B14954262 (5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B14954262
M. Wt: 465.7 g/mol
InChI Key: RAODBXQNQUYOKQ-QNGOZBTKSA-N
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Description

The compound (5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule that features a combination of pyrazole, thiazolidinone, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The starting materials often include substituted phenylhydrazines, ethylsulfanyl benzaldehyde, and thiazolidinone derivatives. The reaction conditions may involve:

    Condensation reactions: These are used to form the pyrazole ring.

    Cyclization reactions: These help in forming the thiazolidinone ring.

    Substitution reactions: These introduce the ethylsulfanyl and phenyl groups.

Industrial Production Methods

Industrial production of this compound may involve:

    Batch processing: Where reactions are carried out in a stepwise manner.

    Continuous flow synthesis: For more efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

The compound (5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes.

    Biological Probes: Used in studying biological pathways.

Medicine

    Drug Development:

    Antimicrobial Agents: Investigated for its antimicrobial properties.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Chemical Sensors: Employed in the design of sensors for detecting various substances.

Mechanism of Action

The mechanism of action of (5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate biological pathways. The specific pathways and targets depend on the context of its application.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-({3-[4-(methylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-butyl-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of (5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C24H23N3OS3

Molecular Weight

465.7 g/mol

IUPAC Name

(5Z)-5-[[3-(4-ethylsulfanylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H23N3OS3/c1-3-14-26-23(28)21(31-24(26)29)15-18-16-27(19-8-6-5-7-9-19)25-22(18)17-10-12-20(13-11-17)30-4-2/h5-13,15-16H,3-4,14H2,1-2H3/b21-15-

InChI Key

RAODBXQNQUYOKQ-QNGOZBTKSA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)SCC)C4=CC=CC=C4)/SC1=S

Canonical SMILES

CCCN1C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)SCC)C4=CC=CC=C4)SC1=S

Origin of Product

United States

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